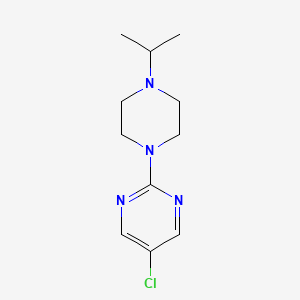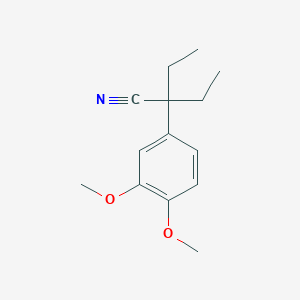
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3,4-Dimethoxyphenyl)ethanol” is a related compound that is used as a model compound in delignification mechanism studies . It’s also known as Homoveratryl alcohol .
Molecular Structure Analysis
The geometric structure of a related compound “2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione” was analyzed and compared to the optimized structure predicted in an in silico experiment .
Physical And Chemical Properties Analysis
The related compound “2-(3,4-Dimethoxyphenyl)ethanol” is a solid with a boiling point of 172-174 °C/17 mmHg and a melting point of 46-49 °C .
Aplicaciones Científicas De Investigación
Understanding Lignin Acidolysis
A comprehensive review of the acidolysis of lignin model compounds revealed the importance of the γ-hydroxymethyl group in the C6-C2 and C6-C3 lignin model compounds, suggesting a unique mechanism involving hydride transfer. This research highlights the complexity of lignin degradation processes, which is crucial for developing more efficient methods for lignin utilization in biofuel production and material science (T. Yokoyama, 2015).
Advanced Thermoelectric Materials
Research on poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, closely related to the compound of interest due to its structural and functional properties, has shown significant potential in thermoelectric applications. This material's tunable electrical properties and flexibility make it a promising candidate for future energy conversion technologies (R. Yue & Jingkun Xu, 2012).
Enhancing Electrical Conductivity in Organic Materials
Studies have identified various treatments to significantly improve the electrical conductivity of PEDOT:PSS, a material related to the chemical of interest. These advancements could lead to significant improvements in the performance of organic electronic devices, highlighting the ongoing need for research into the manipulation of material properties for technological applications (Zhengyou Zhu et al., 2017).
Liquid Crystal Technologies
Investigations into methylene-linked liquid crystal dimers, including compounds structurally related to 2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile, have unveiled the formation of unique nematic phases due to the bent geometry of the molecules. This research offers insights into the design of advanced liquid crystal displays and other optical devices, demonstrating the importance of molecular structure in determining material properties (P. Henderson & C. Imrie, 2011).
Exploration of Antioxidant Capacity Assays
In the field of antioxidants, the compound's structural relatives have been utilized in assays to understand their reaction pathways and antioxidant capacity. This research is crucial for developing new antioxidant agents and understanding their mechanisms of action, with broad implications for food engineering, medicine, and pharmacy (I. Ilyasov et al., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-ethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-5-14(6-2,10-15)11-7-8-12(16-3)13(9-11)17-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIZGIDKSQXOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-ethylbutanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2625638.png)
![4-[(4-Bromophenyl)sulfonyl]-1-oxa-4-azaspiro[4.5]decane](/img/structure/B2625639.png)
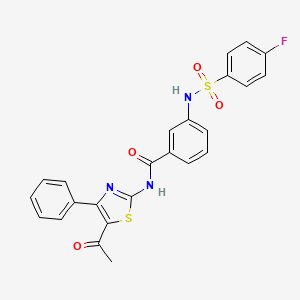
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid](/img/structure/B2625642.png)
![6-(1,3-Benzodioxol-5-yl)-3-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2625643.png)
![3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2625646.png)



![4-allyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2625652.png)
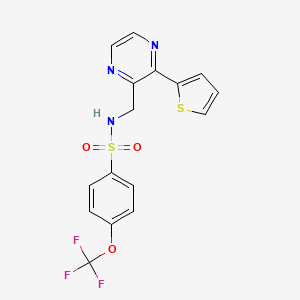
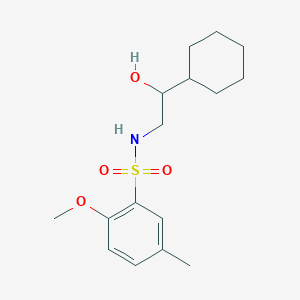
![Methyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-7-carboxylate](/img/no-structure.png)
